molecular formula C19H13N5O3 B12603376 2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- CAS No. 647030-93-1

2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)-

Cat. No.: B12603376
CAS No.: 647030-93-1
M. Wt: 359.3 g/mol
InChI Key: FUVQUXGDVCMYJV-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- is a complex organic compound that belongs to the class of heterocyclic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be formed through cyclization reactions.

    Introduction of the Nitrophenyl Group: This step might involve nitration of an aromatic compound followed by coupling with the pyrimidine derivative.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization of a suitable precursor, such as an α-haloketone, followed by coupling with the pyrimidine-nitrophenyl intermediate.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidinamine Derivatives: Compounds with similar pyrimidine structures.

    Nitrophenyl Derivatives: Compounds containing nitrophenyl groups.

    Oxazole Derivatives: Compounds with oxazole rings.

Uniqueness

The uniqueness of 2-Pyrimidinamine, N-(4-nitrophenyl)-4-(2-phenyl-5-oxazolyl)- lies in its combination of three distinct functional groups, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

CAS No.

647030-93-1

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H13N5O3/c25-24(26)15-8-6-14(7-9-15)22-19-20-11-10-16(23-19)17-12-21-18(27-17)13-4-2-1-3-5-13/h1-12H,(H,20,22,23)

InChI Key

FUVQUXGDVCMYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=NC(=NC=C3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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